

4'-Methoxy-3'-(trifluoromethyl)acetophenone solubility in organic solvents

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Compound of Interest

Compound Name:	4'-Methoxy-3'- (trifluoromethyl)acetophenone
Cat. No.:	B130070

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An In-depth Technical Guide to the Solubility of **4'-Methoxy-3'-(trifluoromethyl)acetophenone** in Organic Solvents

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of **4'-Methoxy-3'-(trifluoromethyl)acetophenone**. Given the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes a foundational approach, combining structural analysis for prediction with robust, validated experimental protocols for definitive measurement.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.^{[1][2]} Poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in low bioavailability, ultimately causing promising candidates to fail.^{[1][3]} **4'-Methoxy-3'-(trifluoromethyl)acetophenone** (MW: 218.17 g/mol, Formula: C₁₀H₉F₃O₂) is a substituted acetophenone derivative with structural motifs common in medicinal chemistry and agrochemical development.^[4] The presence of a trifluoromethyl group, for instance, is often used to enhance metabolic stability and bioavailability.^[4] Therefore, a thorough understanding of its solubility profile is a prerequisite for its effective application.

This guide provides a predictive analysis based on the compound's molecular structure and outlines the gold-standard experimental methodology for accurately determining its thermodynamic solubility in various organic solvents.

Part 1: Physicochemical Profile and Predictive Solubility Analysis

Before embarking on experimental work, a theoretical assessment of a molecule's structure provides critical insights into its likely solubility behavior, following the principle of "like dissolves like".^{[5][6]}

Molecular Structure of **4'-Methoxy-3'-(trifluoromethyl)acetophenone**:

- Core Structure: An acetophenone core, featuring a polar ketone group (C=O) attached to a benzene ring.
- Substituents:
 - A methoxy group (-OCH₃) at the 4'-position, which is an electron-donating group that can act as a hydrogen bond acceptor.
 - A trifluoromethyl group (-CF₃) at the 3'-position, which is a potent electron-withdrawing group known for increasing lipophilicity.^[4]

Causality of Structural Features on Solubility:

- Aromatic Ring & Trifluoromethyl Group: The benzene ring and the highly non-polar -CF₃ group create significant lipophilic character. This strongly suggests good solubility in non-polar solvents (e.g., hexane, toluene) and enhanced miscibility with other fluorinated compounds.^[7]
- Ketone & Methoxy Groups: The carbonyl oxygen of the ketone and the ether oxygen of the methoxy group are both hydrogen bond acceptors.^[8] This allows for favorable interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone or THF).
- Overall Polarity Balance: The molecule possesses both polar (ketone, methoxy) and significant non-polar/lipophilic (aromatic ring, trifluoromethyl) regions. This dual nature

suggests it will be freely soluble in a wide range of common organic solvents but will likely have very limited solubility in water. The parent compound, acetophenone, is itself only slightly soluble in water (~0.55 g/100 mL) but is miscible with ethanol and diethyl ether.[8][9] The addition of the lipophilic $-CF_3$ group to our target molecule will further decrease aqueous solubility.

Table 1: Predicted Qualitative Solubility of **4'-Methoxy-3'-(trifluoromethyl)acetophenone**

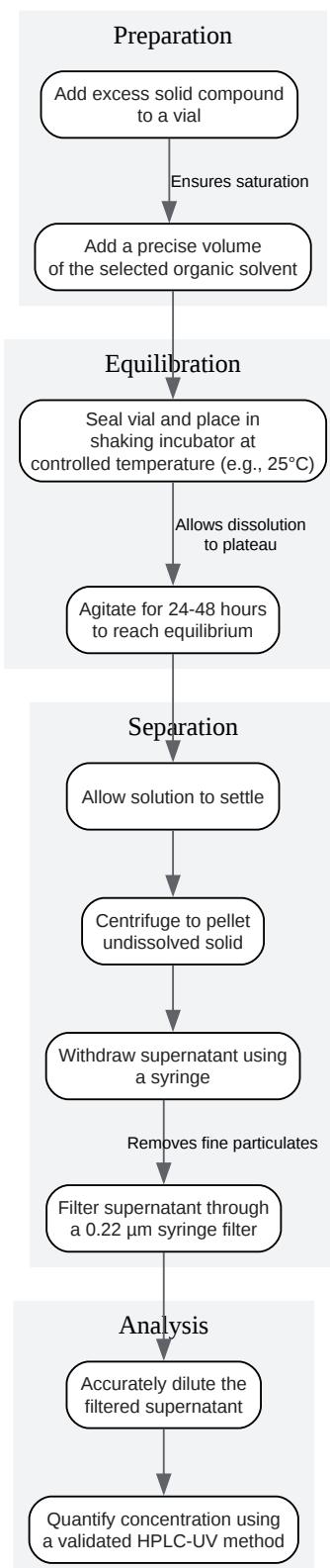
Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar Aprotic	Hexane, Toluene, Benzene	Moderate to High	The large lipophilic surface area from the aromatic ring and -CF ₃ group will drive solubility in these solvents.
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)	High	The polar ketone group will interact favorably with these solvents, while the overall structure is compatible. DMSO is a common solvent for initial stock solutions in discovery. [1]
Polar Protic	Methanol, Ethanol, Isopropanol	High	The ketone and methoxy groups can accept hydrogen bonds from the alcohol's hydroxyl group, leading to strong interactions.
Chlorinated	Dichloromethane (DCM), Chloroform	High	These solvents are effective at dissolving a wide range of organic compounds with mixed polarity.

Aqueous	Water, Phosphate-Buffered Saline (PBS)	Very Low	The dominant hydrophobic character of the trifluoromethyl-substituted benzene ring will lead to poor solvation by water.[8]
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Part 2: Experimental Determination of Thermodynamic Solubility

While prediction is useful, experimental measurement is required for definitive data. For pre-formulation and lead optimization, determining the thermodynamic equilibrium solubility is paramount.[3][10] This value represents the true maximum concentration of a solute in a solvent at equilibrium and is distinct from kinetic solubility, which can often overestimate this value.[10] The "shake-flask" method is the universally recognized gold-standard for this determination.[10][11]

Workflow for Equilibrium Solubility Determination



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